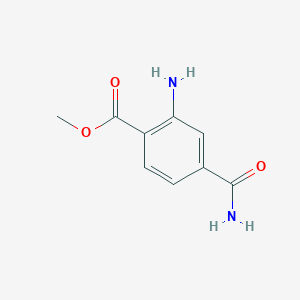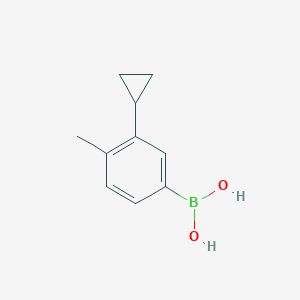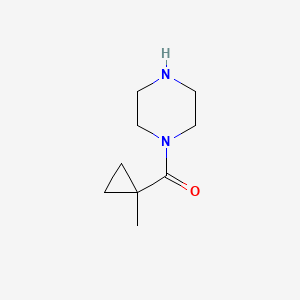![molecular formula C13H24N2O2 B13981325 2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure, which is known for its rigidity and three-dimensional properties, making it a valuable scaffold in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often include the use of sodium hydride (NaH) and O-diphenylphosphorylhydroxylamine in dimethylformamide (DMF) at room temperature, followed by methanol ammonia in methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-throughput reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives for further study .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Applications De Recherche Scientifique
2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an allosteric inhibitor of the non-receptor protein tyrosine phosphatase SHP2, which is involved in multiple cellular signaling pathways, including the MAPK and PD-L1/PD-1 pathways . By binding to the allosteric site, the compound induces conformational changes that inhibit the enzyme’s activity, thereby modulating downstream signaling events .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 2-oxa-7-azaspiro[4.4]nonane
- 2,7-diazaspiro[4.5]decan-1-one
Uniqueness
Compared to similar compounds, 2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one stands out due to its unique spirocyclic structure, which imparts enhanced rigidity and three-dimensionality. This structural feature makes it particularly valuable in drug discovery, as it can improve the compound’s binding affinity and selectivity for its molecular targets .
Propriétés
Formule moléculaire |
C13H24N2O2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
2-amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one |
InChI |
InChI=1S/C13H24N2O2/c1-10(2)11(14)12(16)15-6-3-13(9-15)4-7-17-8-5-13/h10-11H,3-9,14H2,1-2H3 |
Clé InChI |
BJXFBPGLVXRVLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N1CCC2(C1)CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)








![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)



